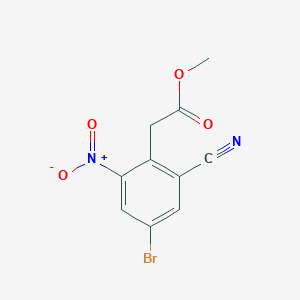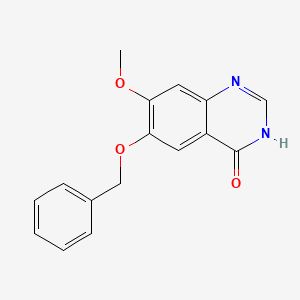
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
描述
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, also known as “6-benzyloxy-7-methoxyquinazolin-4-one” or “BMQ”, is a heterocyclic compound that belongs to the quinazolinone class of compounds. This compound has been studied extensively for its potential medicinal value, as it has been shown to possess anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer properties. BMQ has been studied in various laboratory settings, including in vitro and in vivo studies, and has been used in a variety of experimental applications.
科学研究应用
BMQ has been studied for its potential medicinal value, and has been used in a variety of scientific research applications. One of the most common applications is in the study of inflammation. BMQ has been shown to possess anti-inflammatory properties, and has been used in the study of various inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, BMQ has been studied for its potential anti-cancer properties. It has been used in the study of various types of cancer, including breast, lung, and colorectal cancer. BMQ has also been used in the study of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of BMQ has not been fully elucidated. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, BMQ has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
BMQ has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to possess antioxidant, anti-bacterial, and anti-cancer properties. Additionally, BMQ has been shown to possess anti-fungal, anti-viral, and anti-allergic properties.
实验室实验的优点和局限性
The use of BMQ in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used in a variety of experimental applications. Additionally, it is a relatively safe compound, and is not known to cause any significant toxicity. However, there are a few limitations to consider when using BMQ in laboratory experiments. For example, BMQ is not soluble in water, and thus must be dissolved in an organic solvent prior to use. Additionally, the reaction conditions for the synthesis of BMQ must be carefully monitored, as the reaction can be slow and may require a higher temperature or longer reaction time than other compounds.
未来方向
There is still much to be learned about the potential applications of BMQ. Future research should focus on further elucidating the mechanism of action of BMQ, as well as exploring its potential therapeutic applications. Additionally, further research should be conducted to identify new synthesis methods for BMQ, as well as to identify other potential uses for this compound. Finally, further research should be conducted to evaluate the safety and efficacy of BMQ when used in various laboratory settings.
属性
IUPAC Name |
7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIEWQHFJNDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467010 | |
| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |
CAS RN |
286371-64-0 | |
| Record name | 7-Methoxy-6-(phenylmethoxy)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286371-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


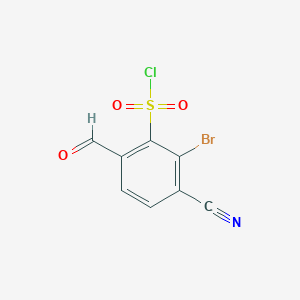
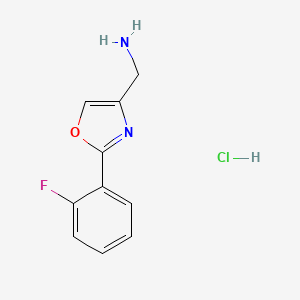
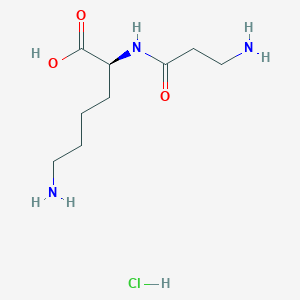
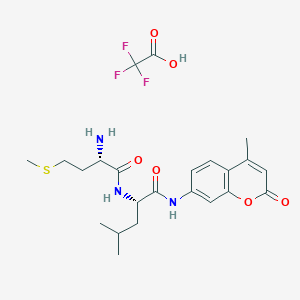
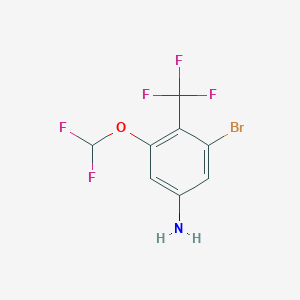
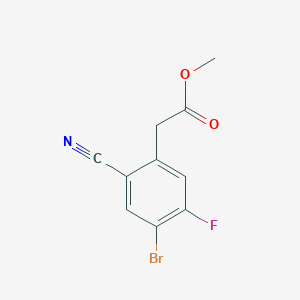
![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
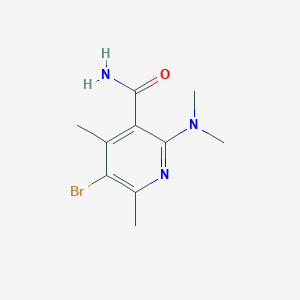
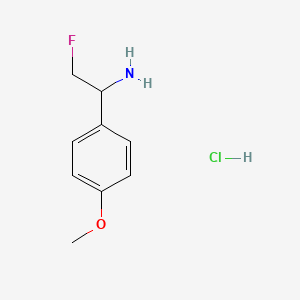
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)

